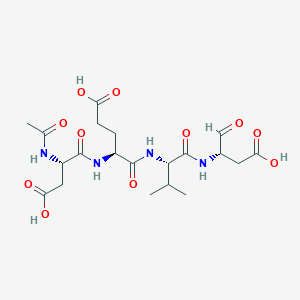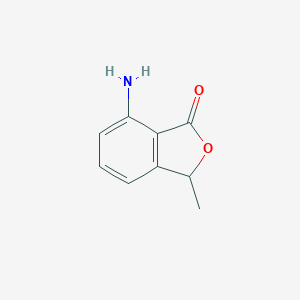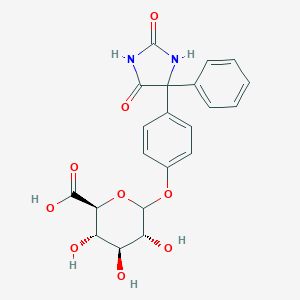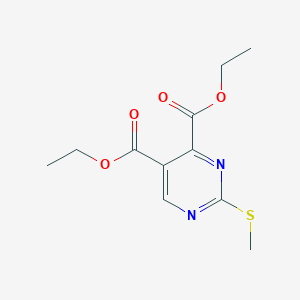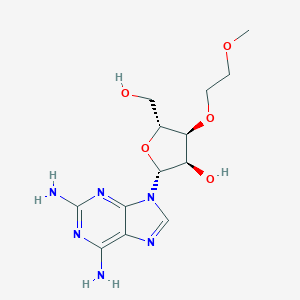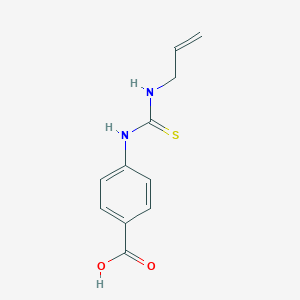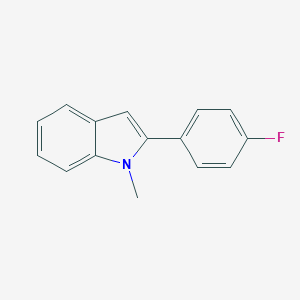![molecular formula C14H10F2N2O3S B179362 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione CAS No. 922491-07-4](/img/structure/B179362.png)
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of multiple cytokines. Inhibition of JAK3 has been shown to have therapeutic effects in a variety of diseases, including autoimmune disorders and organ transplant rejection.
Mecanismo De Acción
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione works by inhibiting the activity of JAK3, which is involved in the signaling pathways of multiple cytokines. By blocking JAK3, 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has been shown to have a number of biochemical and physiological effects. Inhibition of JAK3 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interleukin-21. This reduces inflammation and immune response, leading to a reduction in the symptoms of autoimmune disorders and organ transplant rejection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, which makes it an effective tool for studying the role of JAK3 in various biological processes. However, 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has some limitations as well. It is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, the high potency of 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can make it difficult to use at low concentrations, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione. One area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Additionally, there is ongoing research into the use of 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione in combination with other drugs for the treatment of autoimmune disorders and organ transplant rejection.
Métodos De Síntesis
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful control of reaction conditions to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. 9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione has also been investigated for its potential use in preventing organ transplant rejection and in the treatment of graft-versus-host disease.
Propiedades
Número CAS |
922491-07-4 |
|---|---|
Nombre del producto |
9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione |
Fórmula molecular |
C14H10F2N2O3S |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
9-cyclopropyl-6,7-difluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C14H10F2N2O3S/c1-21-12-9(16)7(15)4-6-10(12)18(5-2-3-5)14-8(11(6)19)13(20)17-22-14/h4-5H,2-3H2,1H3,(H,17,20) |
Clave InChI |
JANMPUDRRSDTFI-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1F)F)C(=O)C3=C(N2C4CC4)SNC3=O |
SMILES canónico |
COC1=C2C(=CC(=C1F)F)C(=O)C3=C(N2C4CC4)SNC3=O |
Sinónimos |
Isothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione, 9-cyclopropyl-6,7-difluoro-8-methoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



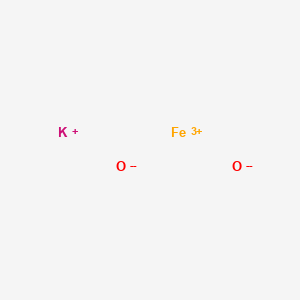
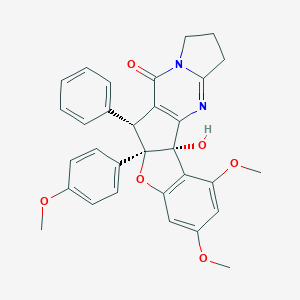
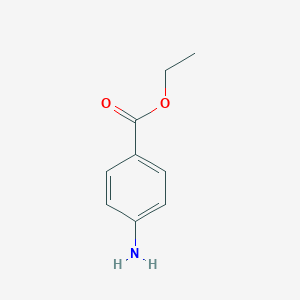
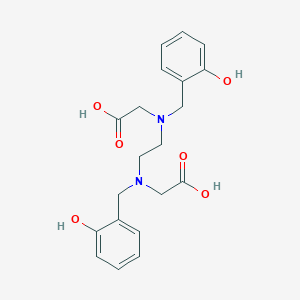
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)
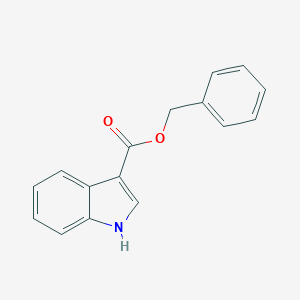
![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)
